molecular formula C22H21N3O4S B2446753 (Z)-2-((3-allyl-4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid CAS No. 500203-14-5

(Z)-2-((3-allyl-4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid

Cat. No.: B2446753
CAS No.: 500203-14-5
M. Wt: 423.49
InChI Key: SOZLSZUZAFCDFH-GYHWCHFESA-N
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Description

(Z)-2-((3-allyl-4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((3-allyl-4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((3-allyl-4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[5-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-3-12-25-20(27)18(13-19(26)23-15-10-8-14(2)9-11-15)30-22(25)24-17-7-5-4-6-16(17)21(28)29/h3-11,18H,1,12-13H2,2H3,(H,23,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZLSZUZAFCDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3C(=O)O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((3-allyl-4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid is a complex compound featuring a thiazolidine scaffold, which has been studied for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antidiabetic properties.

Chemical Structure

The compound can be represented by the following structural formula:

 Z 2 3 allyl 4 oxo 5 2 oxo 2 p tolylamino ethyl thiazolidin 2 ylidene amino benzoic acid\text{ Z 2 3 allyl 4 oxo 5 2 oxo 2 p tolylamino ethyl thiazolidin 2 ylidene amino benzoic acid}

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazolidine derivatives and their evaluation against a range of bacterial strains. Among these, certain derivatives showed promising activity comparable to standard antibiotics. The in vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory activity of thiazolidine derivatives has also been documented. In a study assessing various thiazolidine compounds, it was found that some derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism of action appears to involve modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Antidiabetic Activity

The antidiabetic potential of thiazolidine derivatives has garnered attention due to their ability to activate peroxisome proliferator-activated receptors (PPARs). In silico docking studies showed that several derivatives bind effectively to PPARγ, suggesting a mechanism for enhancing insulin sensitivity. Experimental results indicated that these compounds can lower blood glucose levels in diabetic models, supporting their use as therapeutic agents in diabetes management .

Case Studies

  • Antimicrobial Efficacy : A series of thiazolidine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as a lead compound for further development .
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that certain thiazolidine derivatives significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). These findings suggest that these compounds may serve as effective anti-inflammatory agents .
  • Antidiabetic Effects : A specific derivative was tested in diabetic rats and showed a reduction in fasting blood glucose levels by approximately 30% compared to control groups after 28 days of administration. This suggests significant potential for further development as an antidiabetic drug .

Data Tables

Activity TypeCompound TestedResult
AntimicrobialThiazolidine Derivative AMIC = 32 µg/mL against S. aureus
Anti-inflammatoryThiazolidine Derivative BReduced TNF-alpha by 50%
AntidiabeticThiazolidine Derivative C30% reduction in blood glucose

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step procedures that include the formation of thiazolidinone derivatives through reactions involving allyl groups and other functional moieties. For instance, the synthesis of similar thiazolidinone derivatives has been reported to yield compounds with notable anti-inflammatory and antimicrobial activities .

Antimicrobial Properties

Thiazolidinone derivatives, including those similar to (Z)-2-((3-allyl-4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid, have demonstrated broad-spectrum antimicrobial activities. Studies indicate that compounds with thiazolidinone structures exhibit significant effectiveness against various bacterial strains, including Mycobacterium smegmatis . The presence of the allyl group enhances the antimicrobial potency, making it a crucial component in the design of these compounds.

Anticancer Activity

Recent research has highlighted the anticancer potential of thiazolidinone derivatives. For example, derivatives containing similar structural motifs have shown promising activity against prostate cancer and melanoma cell lines . The mechanism often involves the inhibition of specific cancer-related pathways, suggesting that (Z)-2-((3-allyl-4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid could be a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Compounds derived from thiazolidinones have been recognized for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions characterized by chronic inflammation .

Antitubercular Activity

The antitubercular efficacy of thiazolidinone derivatives has also been explored, with some compounds showing effective inhibition against Mycobacterium tuberculosis. This highlights the potential of (Z)-2-((3-allyl-4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid in addressing tuberculosis, a significant global health issue .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated broad-spectrum activity against bacterial strains including M. smegmatis.
Anticancer PotentialShowed significant cytotoxic effects on prostate cancer and melanoma cell lines.
Anti-inflammatory EffectsHighlighted modulation of inflammatory pathways by thiazolidinone derivatives.

Q & A

Q. Key Optimization Factors :

  • Reaction time (24–72 hours for cyclocondensation).
  • Solvent choice (ethanol, acetic acid, or DMF).
  • Temperature control (reflux at 80–100°C) .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., Z-configuration of the thiazolidinone imine at δ 7.2–7.5 ppm) and carbon backbone .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from the allyl and p-tolyl groups .

Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

X-ray Crystallography : Determines absolute configuration and tautomeric forms (e.g., thione vs. thiol forms) .

Elemental Analysis : Validates C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

Advanced: How can tautomerism in the thiazolidinone ring be resolved experimentally?

Methodological Answer:
Tautomerism between thione (C=S) and thiol (SH) forms is addressed via:

X-ray Diffraction : Solid-state structures definitively assign the tautomeric form. For example, confirmed the thione configuration in a related compound using single-crystal analysis .

IR Spectroscopy : Stretching frequencies (C=S at ~1200 cm⁻¹ vs. S-H at ~2550 cm⁻¹) differentiate tautomers .

Solution-State NMR : Chemical shifts of NH protons (δ 10–12 ppm) and absence of SH protons indicate dominance of the thione form in polar solvents .

Statistical Note : DFT calculations (e.g., Gaussian 09) model tautomeric equilibria and predict stability trends .

Advanced: What methodologies assess the compound's biological activity?

Methodological Answer:
Antimicrobial Activity :

  • Agar Diffusion/Kirby-Bauer Assay : Zones of inhibition (mm) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .
  • MIC Determination : Broth microdilution (CLSI guidelines) quantifies minimum inhibitory concentrations .

Q. Anticancer Screening :

  • MTT Assay : Cell viability IC₅₀ values (µM) in cancer cell lines (e.g., MCF-7, HeLa) .
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

Q. Enzyme Inhibition :

  • In Vitro Kinase Assays : Fluorescence polarization to measure inhibition of tyrosine kinases (e.g., EGFR) at 10–100 nM concentrations .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values across studies) are analyzed via:

Structural Analog Comparison :

SubstituentIC₅₀ (µM, MCF-7)Source
p-Tolylaminoethyl12.5 ± 1.2
4-Chlorobenzylidene8.7 ± 0.9
Differences arise from electron-withdrawing groups enhancing cytotoxicity.

Assay Variability :

  • Cell Line Heterogeneity : Use standardized lines (e.g., ATCC-certified).
  • DMSO Solubility : Ensure ≤0.1% to avoid solvent toxicity .

In Silico Modeling : Molecular docking (AutoDock Vina) identifies binding affinity variations due to Z/E isomerism .

Advanced: What structure-activity relationship (SAR) insights guide derivative design?

Methodological Answer:
Key SAR trends from analogous compounds ():

Thiazolidinone Core :

  • C4-Oxo Group : Essential for H-bonding with kinase ATP pockets.
  • C2-Thioxo : Replacing S with O reduces activity (e.g., IC₅₀ increases from 12.5 to >50 µM).

p-Tolylaminoethyl Side Chain :

  • Methoxy Substitution : Enhances lipophilicity (logP +0.5) and membrane permeability.
  • Allyl Group : Conformational flexibility improves target engagement .

Benzoic Acid Moiety :

  • Carboxylic Acid : Critical for solubility; esterification reduces bioavailability.

Design Strategy : Introduce halogens (e.g., F, Cl) at the p-tolyl ring to optimize potency and ADMET properties .

Advanced: How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

DoE (Design of Experiments) : Screen variables (catalyst loading, solvent ratio) using Taguchi methods. For example, piperidine (5 mol%) in ethanol increases yields from 24% to 65% .

Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes (80°C, 300 W) .

Workup Optimization : Replace column chromatography with pH-selective precipitation (e.g., acidify to pH 3 for benzoic acid crystallization) .

Q. Scale-Up Challenges :

  • Exotherm Management : Gradual reagent addition to control temperature.
  • Byproduct Removal : Activated charcoal treatment improves purity to >98% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.